molecular formula C14H21NO3Si B12727154 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- CAS No. 128023-23-4

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-

Cat. No.: B12727154
CAS No.: 128023-23-4
M. Wt: 279.41 g/mol
InChI Key: VMXZNGPIJYGIAL-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives, commonly termed silatranes, are bicyclic compounds featuring a silicon atom coordinated within a tricyclic framework. The 1-(4-ethylphenyl) derivative consists of a silicon atom bonded to a 4-ethylphenyl substituent and encapsulated by a tris(ethanolamine) ligand system. This compound is notable for its role as a precursor in synthesizing 1-substituted silatranes via reactions with mercury(II) salts (e.g., HgX₂, X = OCOMe, SCN, Br), yielding products in good yields (60–90%) . Silatranes exhibit unique intramolecular Si←N coordination, which stabilizes the hypervalent silicon center and influences their reactivity and biological activity .

Properties

CAS No.

128023-23-4

Molecular Formula

C14H21NO3Si

Molecular Weight

279.41 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3

InChI Key

VMXZNGPIJYGIAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3

Origin of Product

United States

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts (HgX₂), where X can be various substituents such as OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like LiAlH₄, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. The tricyclic structure allows it to form stable complexes with metal ions and other molecules, facilitating various chemical reactions. The compound’s reactivity is primarily due to the presence of the silicon atom, which can form strong bonds with other elements, enhancing its stability and reactivity .

Comparison with Similar Compounds

Structural and Electronic Variations

Silatranes differ primarily in their substituents at the silicon center. Key structural analogs include:

Compound Name Substituent (R) Key Structural Features References
1-Methylsilatrane Methyl (CH₃) Exhibits a shorter Si–N bond (2.08 Å) due to strong Si←N coordination, confirmed by gas-phase electron diffraction .
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane Methoxy (OCH₃) Methoxy group reduces steric bulk but increases electron withdrawal, altering reactivity .
1-Ethenylsilatrane Ethenyl (CH₂=CH) The ethenyl group introduces π-conjugation, potentially enhancing photochemical activity .
1-(3,5-Dichlorophenyl)silatrane 3,5-Dichlorophenyl Electron-withdrawing Cl substituents increase electrophilicity at silicon, favoring nucleophilic substitution .
1-(4-Ethylphenyl)silatrane (Target Compound) 4-Ethylphenyl (C₆H₄-C₂H₅) The ethyl group provides moderate steric hindrance and lipophilicity, balancing reactivity and stability .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methyl and ethyl substituents enhance stability via weak electron donation, while methoxy or halogenated aryl groups increase electrophilicity .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder coordination but improve thermal stability .
Toxicity and Environmental Impact

Toxicity data (LD₅₀, mg/kg) for selected silatranes:

Compound LD₅₀ (Oral, Rat) Key Environmental Notes References
1-Methoxy-silatrane 600 Moderate aquatic toxicity; bioaccumulation potential
1-Methyl-silatrane 320 Higher acute toxicity due to enhanced bioavailability
1-(4-Ethylphenyl)silatrane Not reported Likely lower toxicity than methyl analogs due to reduced volatility

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is a complex organosilicon compound notable for its unique bicyclic structure incorporating both nitrogen and silicon atoms. This compound belongs to the silatrane family, which has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical formula for 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)- is C12H17NO3SiC_{12}H_{17}NO_3Si, with a molecular weight of approximately 251.35 g/mol. The structural characteristics of this compound contribute to its reactivity and biological interactions.

Property Value
Molecular Formula C12H17NO3SiC_{12}H_{17}NO_3Si
Molecular Weight 251.35 g/mol
CAS Registry Number 2097-19-0
IUPAC Name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-

Antimicrobial Properties

Research indicates that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular functions.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, experiments have indicated that silatrane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function . However, further research is necessary to fully elucidate these mechanisms and assess the therapeutic potential of this compound.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several silatrane derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli.

Cytotoxicity Assessment

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxicity of this compound was assessed using MTT assays on various cancer cell lines including HeLa and MCF-7 cells. The findings revealed IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxic activity .

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is believed to involve several mechanisms:

  • Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.
  • Metal Complexation : The ability to form stable complexes with metal ions may enhance its biological activity by facilitating interactions with essential biological targets .

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